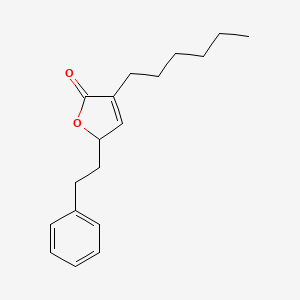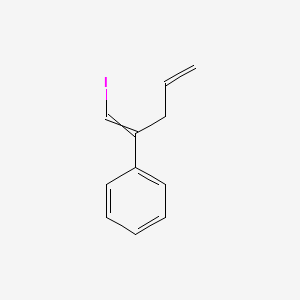
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound that features both pyridine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or allosteric sites. This interaction can lead to the disruption of normal cellular processes, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: Shares the pyridine ring but lacks the triazole moiety.
1-Methyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the pyridine component.
Uniqueness
The uniqueness of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone lies in its combined structural features of both pyridine and triazole rings, which confer distinct chemical reactivity and biological activity compared to its individual components .
Propiedades
Número CAS |
89544-37-6 |
|---|---|
Fórmula molecular |
C9H7ClN4O |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
(5-chloropyridin-2-yl)-(2-methyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C9H7ClN4O/c1-14-9(12-5-13-14)8(15)7-3-2-6(10)4-11-7/h2-5H,1H3 |
Clave InChI |
XMPYFDIVPXVPRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C(=O)C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


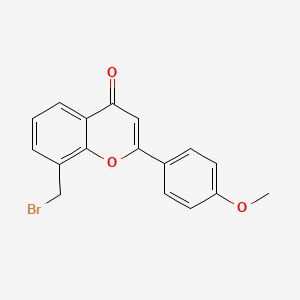
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
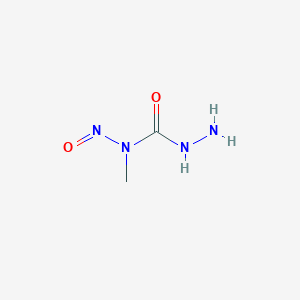

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)


![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
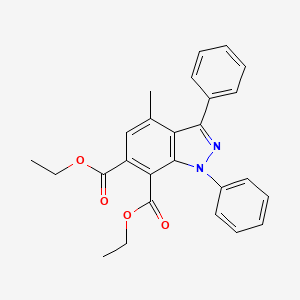
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
